5-ethyl-1-methyl-1H-pyrazol-3-amine
Overview
Description
5-ethyl-1-methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound with the molecular formula C6H11N3. It belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the 5-position and a methyl group at the 1-position, along with an amino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 5-ethyl-1-methyl-1H-pyrazol-3-amine typically begins with commercially available starting materials such as ethyl hydrazine and acetylacetone.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under reflux conditions in solvents like ethanol or methanol, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to activate the amino group for substitution.
Major Products
Oxidation: Formation of N-oxides or nitroso derivatives.
Reduction: Formation of hydroxylamines or amines.
Substitution: Introduction of various functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
This compound has potential applications in biological research due to its structural similarity to biologically active pyrazoles. It can be used in the design and synthesis of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-1-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group at the 3-position can form hydrogen bonds with target proteins, influencing their function. The ethyl and methyl groups may contribute to the compound’s lipophilicity, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with different substitution pattern.
3-amino-5-methyl-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.
4-amino-1-methylpyrazole: Different position of the amino group.
Uniqueness
5-ethyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of an ethyl group at the 5-position and a methyl group at the 1-position, along with an amino group at the 3-position, provides a distinct chemical profile that can be exploited in various applications.
Properties
IUPAC Name |
5-ethyl-1-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-4-6(7)8-9(5)2/h4H,3H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYPLFTEUENGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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